molecular formula C26H40ClNO9S2 B1262033 Tiapamil hydrochloride hydrate CAS No. 87434-83-1

Tiapamil hydrochloride hydrate

Katalognummer: B1262033
CAS-Nummer: 87434-83-1
Molekulargewicht: 610.2 g/mol
InChI-Schlüssel: QRLOEYBBNMCMIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A phenylethylamine derivative that acts as a calcium antagonist showing hemodynamic effects in patients with acute myocardial infarction.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

Tiapamil hydrochloride hydrate, chemically known as 1,3-dithiane-2-propanamine with a 3,4-dimethoxyphenyl group, is primarily used to modulate calcium influx in vascular smooth muscle cells. This modulation leads to decreased peripheral resistance and lower blood pressure, making it effective in treating hypertension and various cardiac conditions .

Cardiovascular Diseases

Tiapamil is primarily employed as an antihypertensive agent. Its ability to relax blood vessels allows for effective management of conditions such as:

  • Hypertension : It lowers both systolic and diastolic blood pressure without significantly affecting heart rate .
  • Cardiac Arrhythmias : Clinical studies have demonstrated its efficacy in managing intra- and postoperative cardiac arrhythmias, including atrial fibrillation and supraventricular tachycardia. In a study involving surgical patients, doses of 0.3-1.5 mg/kg were administered, showing significant effectiveness in controlling arrhythmias .

Neuroprotective Effects

Emerging research suggests that Tiapamil may offer neuroprotective benefits by influencing neurotransmitter release and reducing intracellular calcium levels. This potential application is being explored in the context of various neurological disorders related to calcium dysregulation .

Ischemic Heart Disease

In studies involving canine models of ischemia, Tiapamil significantly reduced infarct size and enzyme release during reperfusion phases after myocardial ischemia. The compound was administered intravenously at doses of 3 mg/kg/h, demonstrating protective effects against myocardial deterioration .

Case Study: Management of Cardiac Arrhythmias

In a clinical trial involving 32 surgical patients, Tiapamil was utilized to treat various arrhythmias. The results indicated that:

  • Doses ranging from 0.3 to 1.5 mg/kg were effective.
  • Continuous infusion at 12-25 mg/h was successful in abolishing arrhythmias in select cases.
  • The compound demonstrated longer-lasting effects on myocardial function compared to other calcium antagonists like verapamil .

Case Study: Ischemic Heart Protection

A study on canine hearts subjected to ischemia showed that Tiapamil administration during the early phase of an ischemic episode significantly reduced the incidence of ventricular premature contractions and enzyme release associated with myocardial damage .

Comparative Efficacy

The following table summarizes the comparative efficacy of Tiapamil against other common calcium channel blockers in terms of their therapeutic applications:

Calcium Channel Blocker Primary Use Efficacy in Arrhythmias Effect on Blood Pressure Neuroprotective Potential
TiapamilHypertension, ArrhythmiasHighSignificantEmerging evidence
VerapamilHypertension, AnginaModerateSignificantLimited
DiltiazemHypertension, AnginaModerateSignificantLimited

Eigenschaften

CAS-Nummer

87434-83-1

Molekularformel

C26H40ClNO9S2

Molekulargewicht

610.2 g/mol

IUPAC-Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride

InChI

InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2

InChI-Schlüssel

QRLOEYBBNMCMIM-UHFFFAOYSA-N

SMILES

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl

Kanonische SMILES

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl

Synonyme

dimeditiapramine
Dimeditiapramine Hydrochloride
Hydrochloride, Dimeditiapramine
Hydrochloride, Tiapamil
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride
Ro 11 1781
Ro 11-1781
Ro 111781
tiapamil
Tiapamil Hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiapamil hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
Tiapamil hydrochloride hydrate
Reactant of Route 3
Reactant of Route 3
Tiapamil hydrochloride hydrate
Reactant of Route 4
Reactant of Route 4
Tiapamil hydrochloride hydrate
Reactant of Route 5
Reactant of Route 5
Tiapamil hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
Tiapamil hydrochloride hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.